molecular formula C16H23NO4 B2443057 3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid CAS No. 284493-61-4

3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid

Cat. No.: B2443057
CAS No.: 284493-61-4
M. Wt: 293.363
InChI Key: MUKDEPPFNRFDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a 4-ethyl-phenyl group attached to the propionic acid backbone. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the propionic acid backbone: The protected amino acid is then reacted with 4-ethyl-benzaldehyde in the presence of a reducing agent such as sodium borohydride (NaBH4) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Compounds with different protecting groups or functional groups.

Scientific Research Applications

3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid involves its interaction with various molecular targets and pathways. The Boc group provides stability to the amino group, allowing for selective reactions at other sites. The 4-ethyl-phenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butoxycarbonylamino-3-phenyl-propionic acid: Lacks the 4-ethyl substituent, resulting in different reactivity and binding properties.

    3-tert-Butoxycarbonylamino-3-(4-methyl-phenyl)-propionic acid: Contains a methyl group instead of an ethyl group, affecting its hydrophobic interactions and steric hindrance.

Uniqueness

3-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-propionic acid is unique due to the presence of the 4-ethyl-phenyl group, which enhances its hydrophobic interactions and potentially increases its binding affinity and specificity in biochemical applications.

Properties

IUPAC Name

3-(4-ethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)13(10-14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKDEPPFNRFDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.